molecular formula C12H10F3N3O2 B2915185 5-Methyl-3-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole CAS No. 957400-33-8

5-Methyl-3-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole

Cat. No. B2915185
CAS RN: 957400-33-8
M. Wt: 285.226
InChI Key: WNBCHMGMGMBDAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "MTBP" and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In

Mechanism of Action

MTBP is known to bind to a specific site on the protein, which is involved in protein-protein interactions. This binding can disrupt the interaction between the protein and its binding partners, leading to changes in protein function. The exact mechanism of action of MTBP is still being studied, but it is believed to involve the disruption of protein-protein interactions.
Biochemical and Physiological Effects
MTBP has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by disrupting the interaction between two specific proteins involved in cancer cell growth. MTBP has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

MTBP has several advantages for laboratory experiments. It is a small molecule that can be easily synthesized and purified. It has a high affinity for its target protein, making it a useful tool for studying protein-protein interactions. However, one limitation of MTBP is that it may have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for the use of MTBP in scientific research. One potential application is the development of MTBP-based therapies for cancer. MTBP has been shown to inhibit the growth of cancer cells, and further research could lead to the development of more effective cancer treatments. Another future direction is the use of MTBP as a chemical tool for the study of protein-protein interactions in various biological systems. Further research could also focus on the development of more specific and potent MTBP analogs for use in laboratory experiments.

Synthesis Methods

MTBP can be synthesized using a multi-step process that involves the reaction of 3-trifluoromethylbenzylamine with 5-methyl-3-nitro-1H-pyrazole-4-carboxylic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final product, 5-Methyl-3-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole.

Scientific Research Applications

MTBP has shown potential applications in various fields of scientific research. One of the most significant applications of MTBP is its use as a chemical probe for the study of protein-protein interactions. MTBP has been found to bind to a specific site on the protein, and this binding can be used to study the interaction between the protein and its binding partners.

properties

IUPAC Name

5-methyl-3-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c1-8-5-11(18(19)20)16-17(8)7-9-3-2-4-10(6-9)12(13,14)15/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBCHMGMGMBDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.